molecular formula C6H6N4 B3372073 4-(Azidomethyl)pyridine CAS No. 864528-34-7

4-(Azidomethyl)pyridine

Cat. No. B3372073
CAS RN: 864528-34-7
M. Wt: 134.14
InChI Key: GDJCWJYAEHAJPS-UHFFFAOYSA-N
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Description

4-(Azidomethyl)pyridine is a chemical compound with the molecular formula C6H6N4. It has a molecular weight of 134.13900 . It is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 4-(Azidomethyl)pyridine includes a pyridine ring with an azidomethyl group attached . The exact mass is 134.05900 . More detailed structural analysis can be found in related studies .

Scientific Research Applications

Synthesis of New Triazole-Bispidinone Scaffolds

“4-(Azidomethyl)pyridine” can be used in the synthesis of new triazole-bispidinone scaffolds. These scaffolds play a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .

Catalytic Applications

The synthesized triazole-bispidinone scaffolds can be used in catalytic applications. For instance, the suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc .

Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

“4-(Azidomethyl)pyridine” can be used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. This process involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .

Antiproliferative Activity

The synthesized 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. The most potent compounds displayed low micromolar GI 50 values .

Induction of Cell Death

The synthesized 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have shown to induce cell death. Investigations suggest a complex action of 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol that combines antiproliferative effects with the induction of cell death .

Fluorescence Properties

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Mechanism of Action

Target of Action

It is known that pyridine derivatives, such as 4-(azidomethyl)pyridine, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structures and functional groups .

Mode of Action

It is known that pyridine derivatives can interact with their targets in various ways, such as through hydrogen bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

It is known that pyridine derivatives can affect a variety of biochemical pathways, depending on their specific structures and functional groups . These effects can lead to various downstream effects, such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while factors such as its metabolic stability and interactions with drug-metabolizing enzymes can influence its metabolism and excretion .

Result of Action

It is known that pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structures and functional groups . These effects can include changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .

properties

IUPAC Name

4-(azidomethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-1-3-8-4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJCWJYAEHAJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706994
Record name 4-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)pyridine

CAS RN

864528-34-7
Record name 4-(Azidomethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864528-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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